![molecular formula C9H6Br2S B159892 5-Bromo-3-(bromomethyl)benzo[b]thiophene CAS No. 1757-24-0](/img/structure/B159892.png)

5-Bromo-3-(bromomethyl)benzo[b]thiophene

Vue d'ensemble

Description

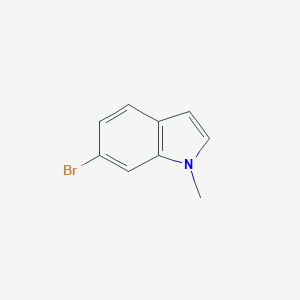

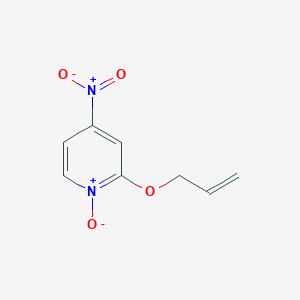

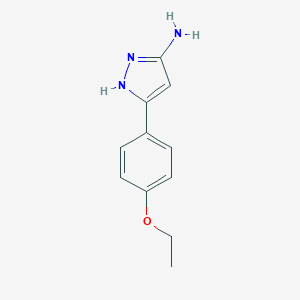

5-Bromo-3-(bromomethyl)benzo[b]thiophene is a chemical compound with the molecular formula C9H6Br2S1 . It is a heteroaryl halide and is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-(bromomethyl)benzo[b]thiophene consists of a benzo[b]thiophene core with bromomethyl groups attached at the 5-position . The molecular weight is 306.02 .Physical And Chemical Properties Analysis

5-Bromo-3-(bromomethyl)benzo[b]thiophene is a solid . Its molecular weight is 306.02 .Applications De Recherche Scientifique

Supramolecular Chemistry and Self-Assembly

Benzene-1,3,5-tricarboxamides (BTAs), which share structural motifs with benzothiophene derivatives, have been utilized extensively in supramolecular chemistry. The simple structure and wide accessibility of BTAs, combined with a detailed understanding of their self-assembly behavior, enable their application in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding illustrates the potential of benzothiophene derivatives in designing supramolecular architectures (Cantekin, de Greef, & Palmans, 2012).

Synthetic Approaches to Thiophene Derivatives

Thiophene derivatives, including those related to 5-Bromo-3-(bromomethyl)benzo[b]thiophene, are pivotal in organic synthesis due to their applications across medicinal chemistry, organic materials, and as intermediates in organic synthesis. The synthesis of thiophene derivatives has attracted significant attention, leading to the development of novel synthetic approaches and the modification of known methods such as the Gewald and Fiesselmann methods. The diverse applications of thiophene derivatives underscore their importance in developing new drugs and materials (Xuan, 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-3-(bromomethyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2S/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLKMDBUQJYWDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CS2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938693 | |

| Record name | 5-Bromo-3-(bromomethyl)-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(bromomethyl)benzo[b]thiophene | |

CAS RN |

1757-24-0 | |

| Record name | 5-Bromo-3-(bromomethyl)-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

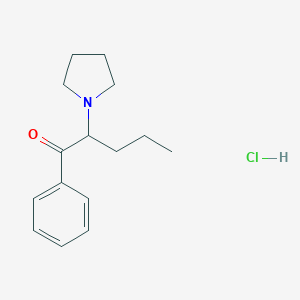

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)